
Bis(2,4,6-trimethylphenyl)iodanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,6-trimethylphenyl)iodanium bromide is an organoiodine compound that features an iodonium ion bonded to two 2,4,6-trimethylphenyl groups and a bromide counterion. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-iodine bonds. It is a member of the iodonium salts family, which are widely used as reagents in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4,6-trimethylphenyl)iodanium bromide typically involves the reaction of iodine with 2,4,6-trimethylphenyl compounds in the presence of a bromide source. One common method is the reaction of iodine with 2,4,6-trimethylphenylboronic acid in the presence of a bromide salt, such as sodium bromide, under oxidative conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-trimethylphenyl)iodanium bromide undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the iodonium ion acts as an oxidizing agent.
Substitution: The compound is commonly used in substitution reactions where the iodonium ion is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxidizing agents like hydrogen peroxide or peracids.
Substitution Reactions: Nucleophiles such as amines, thiols, or carboxylates are used under mild conditions, often in the presence of a base.
Coupling Reactions: Catalysts like palladium or copper are used along with ligands to facilitate the coupling process.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting materials.
Substitution: The products are typically substituted aromatic compounds
Properties
CAS No. |
59431-10-6 |
|---|---|
Molecular Formula |
C18H22BrI |
Molecular Weight |
445.2 g/mol |
IUPAC Name |
bis(2,4,6-trimethylphenyl)iodanium;bromide |
InChI |
InChI=1S/C18H22I.BrH/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;/h7-10H,1-6H3;1H/q+1;/p-1 |
InChI Key |
CUIHKSIXXAAONN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2C)C)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


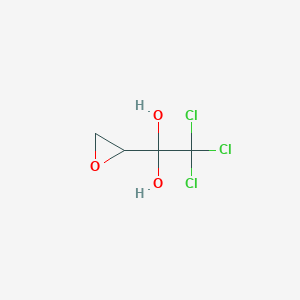
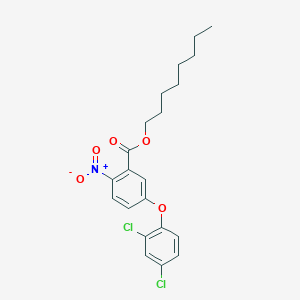
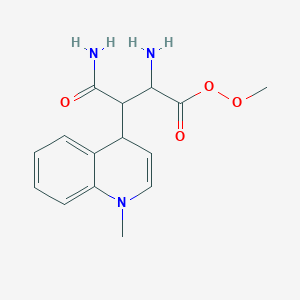
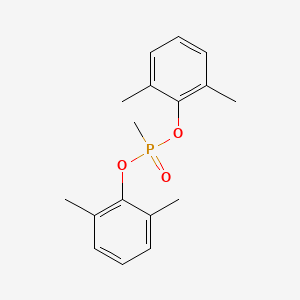

![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
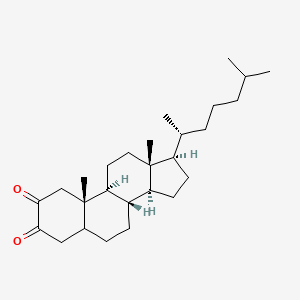

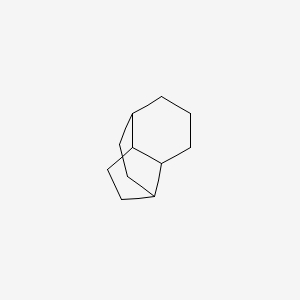

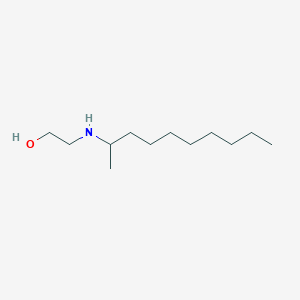
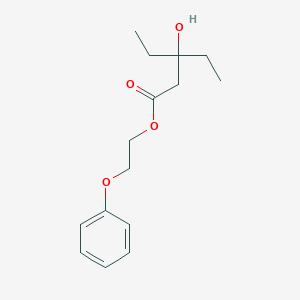

![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)
